molecular formula C19H23N5O2 B12170644 4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide

4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide

Cat. No.: B12170644
M. Wt: 353.4 g/mol
InChI Key: KWTUUFIVHQVUPN-UHFFFAOYSA-N
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Description

4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The pyridine moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H23N5O2/c25-18(22-17-6-8-20-9-7-17)14-21-19(26)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,26)(H,20,22,25)

InChI Key

KWTUUFIVHQVUPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=NC=C3

Origin of Product

United States

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